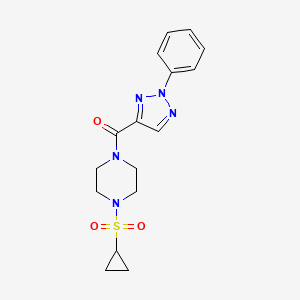![molecular formula C20H16ClN3OS B2775089 4-((4-Chlorobenzyl)thio)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1207023-76-4](/img/structure/B2775089.png)
4-((4-Chlorobenzyl)thio)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-((4-Chlorobenzyl)thio)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine” belongs to the class of pyrazolo[1,5-a]pyrazines, which are fused heterocyclic compounds containing a pyrazole ring fused to a pyrazine ring . The compound also contains a 4-chlorobenzylthio group and a 3-methoxyphenyl group attached to the pyrazolo[1,5-a]pyrazine core.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazolo[1,5-a]pyrazine core and the attached functional groups. The chlorine atom in the 4-chlorobenzylthio group could potentially undergo nucleophilic substitution reactions, while the methoxy group in the 3-methoxyphenyl group could influence the electrophilic aromatic substitution reactions of the phenyl ring .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis of pyrazole and 1,2,4-triazole derivatives, including those similar to the compound of interest, underscores the strategic importance of these heterocycles in medicine and pharmacy. These compounds' chemical structures allow significant modification possibilities, thereby enhancing their pharmacological potential. For instance, the synthesis and properties of some 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles have been studied, revealing the conditions for obtaining these substances and their potential interaction with various biological targets (Fedotov et al., 2022). Similarly, the preparation of 4-aryl-3(5)-(2-hydroxyphenyl)pyrazoles through the reaction of isoflavones and their 4-thio analogues with hydrazine derivatives has been documented, showcasing the ability to generate compounds with specific desired activities (Lévai et al., 2007).
Biological Applications
Several studies highlight the potential biological activities of pyrazole derivatives. For instance, pyrazolines and isoxazolines synthesized from certain precursors have shown significant antimicrobial activity, pointing towards their utility in developing new antimicrobial agents (Jadhav et al., 2009). Furthermore, novel synthesis methods have been developed for pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst, demonstrating the efficiency and green chemistry approach in producing bioactive compounds (Zolfigol et al., 2013).
Direcciones Futuras
The study of pyrazolo[1,5-a]pyrazines and related compounds is an active area of research, with potential applications in medicinal chemistry and drug discovery . Further studies could explore the synthesis, characterization, and biological activity of this compound and related compounds, potentially leading to the development of new therapeutic agents.
Propiedades
IUPAC Name |
4-[(4-chlorophenyl)methylsulfanyl]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3OS/c1-25-17-4-2-3-15(11-17)18-12-19-20(22-9-10-24(19)23-18)26-13-14-5-7-16(21)8-6-14/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLIWSSHTKRNCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(2-Chlorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2775007.png)
![5-[(3-chlorophenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B2775012.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2775015.png)
![Methyl 2-[(3-methyl-1-propan-2-ylpyrazol-4-yl)amino]acetate](/img/structure/B2775016.png)
![(5E)-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2775017.png)
![[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-methyl-3-nitrobenzoate](/img/structure/B2775018.png)
![2-ethyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2775019.png)
![N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B2775020.png)
![2-methyl-3-[(4-methylpiperazin-1-yl)(thiophen-2-yl)methyl]-1H-indole](/img/structure/B2775022.png)

amino}-2-phenylacetic acid](/img/no-structure.png)


